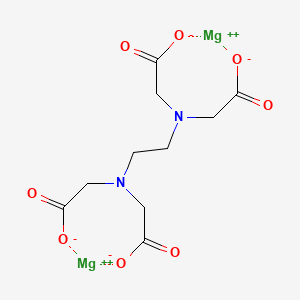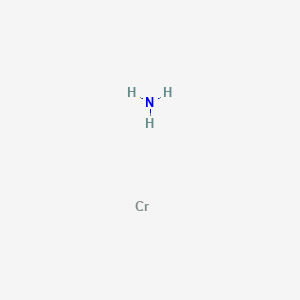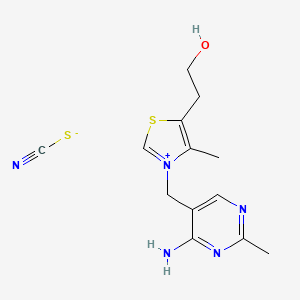
MANGANESE PHTHALOCYANINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese phthalocyanine (MnPc) is an organic compound that belongs to the phthalocyanine family. It is a blue-green pigment with a molecular formula of C32H16MnN8. MnPc is a versatile material that has a wide range of applications, including scientific research, drug delivery, and catalysis. It has been studied extensively for its unique properties, such as its photophysical and electrochemical properties, and its ability to form various complexes with other molecules. In
Applications De Recherche Scientifique
Electrocatalysis and Water Oxidation
MnPc has been investigated for its stability under electrochemical water oxidation, revealing its transformation into catalytic oxide particles, indicating potential use in catalysis and water oxidation applications (Mousazade et al., 2019).
Electrochemical and Spectroelectrochemical Characterization
Research on various substituted manganese phthalocyanines, including those with dimethoxyphenylthio moieties, has highlighted their distinct redox properties and potential for applications in electronic and electrochemical devices (Arıcı et al., 2013).
Charge Transfer and Electronic Behavior
MnPc is characterized by its hybrid states between Mn 3d orbitals and π orbitals of the ligand, leading to unique physical properties like small ionization potential and large electron affinity, making it suitable for molecular electronics (Rückerl et al., 2017).
Magnetic Properties
MnPc has been studied for its magnetic properties, indicating ferromagnetic behavior at low temperatures, which could be relevant in the field of magnetic materials (Mitra et al., 1983).
Medical Imaging
Manganese-tetrasulfonated phthalocyanine (MnPcS4) has been evaluated as a contrast agent in MRI for tumor localization in mice, showing promising results in selective retention and enhancement of tumor imaging (Saini et al., 1995).
Photodynamic Therapy
MnPc derivatives have been examined for their photochemical, photodynamic, and biological activities, showing potential in cancer treatment and antiviral applications (Sobotta et al., 2016).
Electrochemical Sensing
MnPc has been utilized in the development of electrochemical metal-ion sensors, demonstrating potential in sensing applications (Çeken et al., 2012).
Electronic Configuration and Spectroscopy
Studies on the electronic excitation spectrum of MnPc films have revealed new insights into its electronic structure, which could be crucial for applications in optoelectronics (Kraus et al., 2009).
Mécanisme D'action
Manganese phthalocyanine (MnPc) is a compound of manganese and phthalocyanine, known for its high binding affinity and stability under moderate conditions .
Target of Action
MnPc primarily targets manganese due to its high binding affinity . This effect is crucial as phthalocyanines tightly bind manganese and stabilize it under moderate conditions . The strong donor power of phthalocyanine is also suggested as a critical factor to stabilize high-valent this compound .
Mode of Action
MnPc interacts with its targets, resulting in changes that are observable under harsh electrochemical water oxidation .
Biochemical Pathways
The biochemical pathways affected by MnPc involve the generation of free radicals, which inhibit the proliferation of cancer cells . The MnPc nano-assemblies exhibit shape-dependent peroxidase-like (POD-like) catalytic activities .
Pharmacokinetics
The assembly of mnpc had a water-dispersed nanostructure, which is conducive to accumulation at tumor sites through the enhanced permeability and retention effect (epr) .
Result of Action
The result of MnPc’s action is the generation of catalytic oxide particles, which are the true catalyst for water oxidation . In the context of anti-tumor therapy, MnPc effectively impedes the glucose supply to tumor cells and suppresses their energy metabolism .
Action Environment
The action of MnPc is influenced by environmental factors. For instance, the assembly showed higher catalytic activity only emerged under the acidic tumor-like microenvironment . This highly efficient microenvironmental response caused less damage to normal tissues in biomedical applications .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Manganese Phthalocyanine has been found to have high binding affinity, which is an important factor because it tightly binds manganese and stabilizes it under moderate conditions . The strong donor power of this compound is also suggested as a critical factor to stabilize high-valent this compound .
Cellular Effects
This compound has been shown to have peroxidase-like activity, generating free radicals and inhibiting the proliferation of cancer cells . This effect is due to the metal-N-C active center of this compound .
Molecular Mechanism
The mechanism of action of this compound is largely due to its ability to tightly bind manganese and stabilize it under moderate conditions . This strong binding affinity allows this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
This compound, a known molecular complex showing good stability under moderate conditions, could not withstand water oxidation catalysis and ultimately is altered to form catalytic oxide particles . This suggests that the effects of this compound may change over time in laboratory settings .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Manganese Phthalocyanine can be achieved through a multi-step process involving the reaction of phthalonitrile with manganese(II) acetate in the presence of a base, followed by oxidation and purification steps.", "Starting Materials": [ "Phthalonitrile", "Manganese(II) acetate", "Base (e.g. sodium hydroxide)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve phthalonitrile in a solvent such as dimethylformamide.", "Step 2: Add manganese(II) acetate and a base such as sodium hydroxide to the solution.", "Step 3: Heat the mixture to reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent to remove impurities.", "Step 6: Oxidize the solid using an oxidizing agent such as hydrogen peroxide or nitric acid.", "Step 7: Purify the resulting Manganese Phthalocyanine using techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
14325-24-7 |
Formule moléculaire |
C32H16MnN8 |
Poids moléculaire |
567.5 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+) |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Clé InChI |
ICIFYHOILPYQKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










